![molecular formula C21H18F2N2O3S B2492185 N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide CAS No. 941870-21-9](/img/structure/B2492185.png)
N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide
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Overview
Description
N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide is a useful research compound. Its molecular formula is C21H18F2N2O3S and its molecular weight is 416.44. The purity is usually 95%.
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Biological Activity
N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide is a synthetic organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, exploring various studies, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H18F2N2O2S
- Molecular Weight : 368.42 g/mol
Structural Features
The compound features:
- A fluorophenyl group, which may enhance lipophilicity and biological activity.
- A sulfanylmethyl moiety that could contribute to its reactivity and interaction with biological targets.
- A methoxy group on the pyridine ring, which can influence electronic properties and steric hindrance.
Research indicates that this compound exhibits several biological activities:
- Antineoplastic Activity : Preliminary studies suggest that this compound may act as an antineoplastic agent, potentially inhibiting tumor growth through various pathways. The presence of the fluorophenyl group is hypothesized to enhance its binding affinity to target proteins involved in cancer progression .
- Tyrosinase Inhibition : The compound has been evaluated for its ability to inhibit tyrosinase, an enzyme critical for melanin production. In vitro assays demonstrated effective inhibition with IC50 values in the low micromolar range, indicating potential applications in treating hyperpigmentation disorders .
- Anti-inflammatory Properties : The compound may exhibit anti-inflammatory effects by modulating cytokine production and inhibiting specific signaling pathways associated with inflammation .
Study 1: Antitumor Activity
A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to apoptosis induction, as evidenced by increased caspase activity and PARP cleavage.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF7 (Breast) | 12.5 | Apoptosis induction |
HeLa (Cervical) | 10.0 | Cell cycle arrest |
A549 (Lung) | 15.0 | Caspase activation |
Study 2: Tyrosinase Inhibition
The compound was tested against tyrosinase using a spectrophotometric assay. Results indicated a strong inhibitory effect compared to standard inhibitors.
Compound | IC50 (µM) |
---|---|
N-(4-fluorophenyl)... | 6.5 |
Kojic Acid | 12.0 |
Arbutin | 18.0 |
Pharmacokinetics
The pharmacokinetic profile of the compound has not been extensively studied; however, its lipophilicity suggests good absorption following oral administration. Further studies are needed to determine its bioavailability, metabolism, and excretion pathways.
Scientific Research Applications
Research indicates that N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide exhibits various biological activities, including:
- Anticancer Properties : The compound has shown potential as an antineoplastic agent, targeting specific cancer cell lines. Studies have demonstrated its ability to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including mitochondrial dysfunction and activation of caspases .
- Antimicrobial Activity : Preliminary investigations suggest that this compound possesses antimicrobial properties against certain bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting critical metabolic pathways .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties, showing promise in reducing inflammation markers in vitro. This suggests potential applications in treating inflammatory diseases .
Case Studies and Research Findings
- Anticancer Studies : A study published in a peer-reviewed journal explored the effects of this compound on various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values comparable to established chemotherapeutics .
- In Vitro Antimicrobial Testing : Another research effort focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it inhibited the growth of Staphylococcus aureus and Escherichia coli at MIC values ranging from 32 to 128 µg/mL, indicating moderate activity .
- Inflammation Models : In models of acute inflammation, this compound was administered to assess its impact on cytokine production. The findings revealed a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, supporting its potential use in treating inflammatory disorders .
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[2-[(4-fluorophenyl)sulfanylmethyl]-5-methoxy-4-oxopyridin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F2N2O3S/c1-28-20-11-25(12-21(27)24-16-6-2-14(22)3-7-16)17(10-19(20)26)13-29-18-8-4-15(23)5-9-18/h2-11H,12-13H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYCADQWUVRMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CSC2=CC=C(C=C2)F)CC(=O)NC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.